苦楝内酯 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

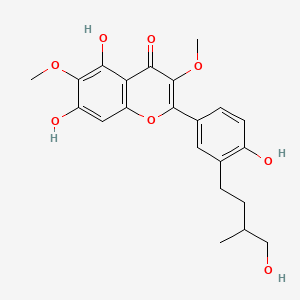

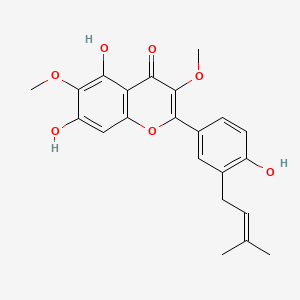

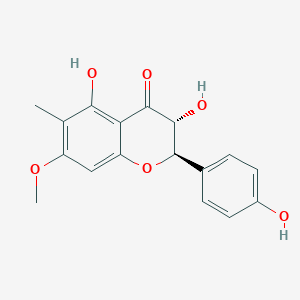

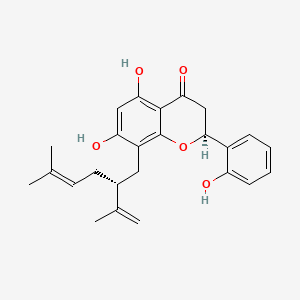

Negundonorin A is a natural compound with the molecular formula C29H40O5 . It is isolated from the seeds of Vitex negundo . The molecular weight of Negundonorin A is 468.6 g/mol .

Physical And Chemical Properties Analysis

Negundonorin A has a molecular weight of 468.6 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 642.7±55.0 °C at 760 mmHg . The exact mass is 468.28757437 g/mol and the monoisotopic mass is also 468.28757437 g/mol . It has a topological polar surface area of 94.8 Ų .

科学研究应用

细胞毒性:苦楝内酯 A 对 ZR-75-30 细胞系表现出很强的细胞毒活性,表明具有癌症研究和治疗的潜力 (Zheng et al., 2012).

抗炎作用:一项针对含有苦楝内酯 B 的长柄紫珠的研究表明,在脂多糖刺激的 RAW264.7 巨噬细胞中具有显着的抗炎作用 (Yi et al., 2021).

抗氧化特性:含有苦楝内酯 A 的 Vitex negundo 已显示出有效的抗氧化特性,这可能有利于对抗氧化应激相关疾病 (Tiwari & Tripathi, 2007).

体外抗疟疾活性:含有苦楝内酯 A 的植物 Vitex negundo 在体外对恶性疟原虫表现出抗疟疾活性,为疟疾治疗研究提供了可能 (Dwivedi et al., 2021).

抗骨质疏松作用:含有苦楝内酯 A 的 Vitex negundo 种子显示出体外成骨活性,支持其在传统医学中用于骨骼健康的应用 (Kumar et al., 2010).

抗关节炎活性:含有苦楝内酯 A 的 Vitex negundo 种子已被评估其抗关节炎活性,在传统医学中治疗关节炎症方面显示出潜力 (Zheng et al., 2014).

作用机制

Negundonorin A is a natural compound isolated from the seeds of Vitex negundo . It has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This article will delve into the mechanism of action of Negundonorin A, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been found to exhibit strong cytotoxic activity against the zr-75-30 cell line , suggesting that it may target specific cellular components or processes in these cells

Mode of Action

Its cytotoxic activity suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death

Biochemical Pathways

The specific biochemical pathways affected by Negundonorin A are currently unknown. Given its cytotoxic activity, it is likely that it impacts pathways related to cell growth and survival

Pharmacokinetics

It is known that negundonorin a is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its absorption and distribution in the body

Result of Action

Negundonorin A has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This suggests that the compound’s action results in the inhibition of cell growth or the induction of cell death.

属性

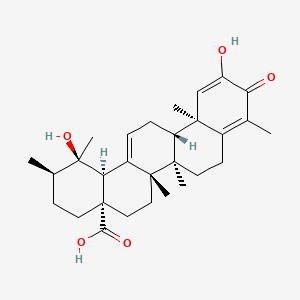

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21-,23-,25+,26-,27-,28-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOKYTBXHJFJOV-PSMUSXLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5=C(C(=O)C(=C[C@]45C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)